molecular formula C10H18N4O B11739693 3-Amino-N-isopropyl-1-propyl-1H-pyrazole-4-carboxamide

3-Amino-N-isopropyl-1-propyl-1H-pyrazole-4-carboxamide

Cat. No.: B11739693
M. Wt: 210.28 g/mol
InChI Key: JMUNQZQICUEDLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N-isopropyl-1-propyl-1H-pyrazole-4-carboxamide is a white crystalline solid at room temperature. It belongs to the class of carboxamide compounds and exhibits specific structural stability and thermal stability .

Preparation Methods

The synthesis of 3-Amino-N-isopropyl-1-propyl-1H-pyrazole-4-carboxamide involves several steps. One common method includes the reaction of appropriate hydrazines with enaminones under specific conditions. The reaction typically requires a catalyst such as iodine and is carried out in the presence of dimethyl sulfoxide (DMSO) and Selectfluor . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-Amino-N-isopropyl-1-propyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the amino group.

    Common Reagents and Conditions: Typical reagents include iodine, DMSO, Selectfluor, potassium permanganate, hydrogen peroxide, and lithium aluminum hydride.

Scientific Research Applications

3-Amino-N-isopropyl-1-propyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-N-isopropyl-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor, binding to the active sites of enzymes and preventing their normal function. This interaction can affect various molecular pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

3-Amino-N-isopropyl-1-propyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

3-amino-N-propan-2-yl-1-propylpyrazole-4-carboxamide

InChI

InChI=1S/C10H18N4O/c1-4-5-14-6-8(9(11)13-14)10(15)12-7(2)3/h6-7H,4-5H2,1-3H3,(H2,11,13)(H,12,15)

InChI Key

JMUNQZQICUEDLS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)N)C(=O)NC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.